(S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC20527366
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O2S |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(3-cyanopyridin-2-yl)sulfanylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19N3O2S/c1-15(2,3)20-14(19)18-8-6-12(10-18)21-13-11(9-16)5-4-7-17-13/h4-5,7,12H,6,8,10H2,1-3H3/t12-/m0/s1 |
| Standard InChI Key | MHUBHRNNTDDAAS-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=C(C=CC=N2)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SC2=C(C=CC=N2)C#N |
Introduction
(S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in medicinal chemistry. It features a pyrrolidine ring, a cyano group, and a pyridine moiety linked through a sulfur atom, along with a tert-butyl ester group. This unique combination of functional groups contributes to its distinct chemical properties and biological activities.
Synthesis
The synthesis of (S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves multi-step reactions. These processes require careful control of reaction conditions such as temperature, time, and pH to achieve high yields and purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the synthesis and confirm the product's identity.
Biological Activities and Potential Applications
Compounds with similar structures to (S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The presence of the cyano and pyridine groups suggests potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry.
Structural Similarities and Variations
Several compounds share structural similarities with (S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. These include variations in the pyridine substitution pattern and the type of heterocyclic ring used (e.g., piperidine instead of pyrrolidine).
Table: Comparison of Structurally Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine ring, cyano group, pyridine moiety | Chiral center, potential for biological activity |
| 3-(4-Methyl-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Methyl substitution on pyridine | Altered biological activity due to methyl group |
| 2-(6-Tert-butyl-3-cyano-pyridin-2-ylsulfanyl) | Tertiary butyl and cyano groups | Increased lipophilicity |
| 4-(3-Cyano-pyridin-2-sulfanyl)phenyl derivatives | Phenyl ring addition | Different pharmacological properties |
Research Findings and Future Directions
Research on (S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is ongoing, with a focus on its potential therapeutic applications. Further studies are needed to fully explore its interactions within biological systems and to assess its efficacy and safety as a pharmaceutical candidate.
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